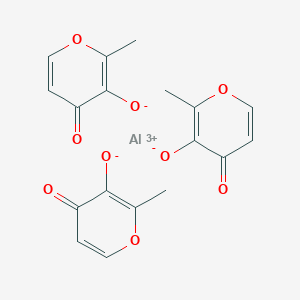

Aluminum maltolate

Description

Properties

CAS No. |

103616-17-7 |

|---|---|

Molecular Formula |

C18H15AlO9 |

Molecular Weight |

402.3 g/mol |

IUPAC Name |

3-bis[(2-methyl-4-oxopyran-3-yl)oxy]alumanyloxy-2-methylpyran-4-one |

InChI |

InChI=1S/3C6H6O3.Al/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |

InChI Key |

LIRCFGBNQPWVRY-UHFFFAOYSA-K |

SMILES |

CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Al+3] |

Canonical SMILES |

CC1=C(C(=O)C=CO1)O[Al](OC2=C(OC=CC2=O)C)OC3=C(OC=CC3=O)C |

Synonyms |

Al maltolate aluminum maltol aluminum maltolate tris(maltonato)aluminum(III) |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Aluminum Maltolate

Laboratory Synthesis Protocols of Aluminum Maltolate

The synthesis of this compound, formally tris(3-hydroxy-2-methyl-4-pyronato)aluminum(III), typically involves the reaction of an aluminum salt with maltol (B134687) in a suitable solvent. The specific conditions of the synthesis have a profound impact on the final product.

Aqueous Co-precipitation Approaches

A common method for preparing this compound for biological studies is through aqueous co-precipitation. The Bertholf method provides a protocol for generating the complex in a solution suitable for cell culture experiments. This approach involves reacting aluminum chloride hexahydrate (AlCl₃·6H₂O) with maltol in a buffered aqueous solution.

Typically, a 20 mM solution of AlCl₃·6H₂O is prepared in an acidic aqueous environment (pH 3). Separately, a 20 mM maltol solution is made in phosphate-buffered saline (PBS) at a pH of 7.4, which may require gentle heating to fully dissolve. Equimolar volumes of these two solutions are then mixed, and the pH of the final solution is adjusted to 7.0 using sodium hydroxide (B78521) (NaOH). This process yields a 10 mM stock solution of this compound. While suitable for immediate use in biological assays, this method does not typically include purification steps, meaning byproducts like unreacted maltol or aluminum hydroxide may be present.

High-Yield Synthetic Strategies

For obtaining pure, crystalline this compound, high-yield synthetic strategies have been developed. The Orvig method is a notable example that focuses on optimizing stoichiometry and purification. This protocol combines aluminum nitrate (B79036) nonahydrate (Al(NO₃)₃·9H₂O) with maltol in a precise 1:3 molar ratio.

The reaction is carried out in an aqueous medium where the pH is carefully adjusted to approximately 8.3 with NaOH. This specific pH is crucial to facilitate the complexation while preventing the hydrolysis of the aluminum salt. The mixture is then heated to 70°C for a short period, typically around 10 minutes, to ensure the reaction goes to completion. Following the reaction, the solution is allowed to evaporate overnight, which leads to the crystallization of this compound. This method, with its emphasis on stoichiometric control and crystallization, generally results in a higher yield and purity of the final product compared to simple co-precipitation.

Influence of Reaction Conditions on Purity and Yield

The synthesis of this compound is highly sensitive to the reaction conditions, particularly pH and temperature. The purity and yield of the product are directly dependent on the careful control of these parameters.

Temperature Dependence: Mild heating is often employed to facilitate the dissolution of reactants and to promote the reaction. In the Orvig method, a temperature of 70°C is used to drive the complexation reaction. However, excessive temperatures should be avoided as they can promote the hydrolysis of the aluminum salt, leading to the formation of insoluble aluminum hydroxide and a decrease in the purity and yield of this compound.

Spectroscopic and Structural Elucidation of this compound

The definitive identification and structural analysis of this compound rely on a combination of spectroscopic and crystallographic techniques. These methods provide detailed insights into the coordination environment of the aluminum ion and the nature of its interaction with the maltolate ligands.

Coordination Chemistry and Ligand Interactions

This compound is a coordination complex in which the aluminum(III) ion is chelated by three maltolate ligands. Maltol (3-hydroxy-2-methyl-4-pyrone) acts as a bidentate ligand, meaning it binds to the aluminum ion at two points through its hydroxyl and carbonyl oxygen atoms. The aluminum ion, a hard metal ion, exhibits a strong preference for negatively charged oxygen donor atoms, such as those provided by the maltolate ligand.

In the resulting complex, the aluminum ion is typically in a six-coordinate, octahedral geometry, surrounded by the six oxygen atoms from the three maltolate ligands. This chelation enhances the lipophilicity and bioavailability of the aluminum compared to its inorganic salts.

Advanced Spectroscopic Characterization Techniques

A suite of advanced analytical techniques is employed to confirm the identity and structure of this compound.

X-ray Crystallography: The definitive three-dimensional structure of this compound has been determined using X-ray crystallography. These studies have revealed the octahedral coordination of the aluminum ion by the three maltolate ligands. Interestingly, crystallographic data has also shown that there can be disorder in one of the maltolate groups, leading to two nearly coplanar orientations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for characterizing this compound in solution.

¹H NMR: Proton NMR is used to confirm the successful coordination of maltol to the aluminum center. A key indicator of complete complexation is the absence of the characteristic ¹H NMR peak for the free maltol ligand, which appears at a chemical shift (δ) of approximately 6.3 ppm.

¹³C and ²⁷Al NMR: Carbon-13 and Aluminum-27 NMR spectroscopy provide further structural information. While specific data for this compound is not widely published in readily accessible literature, these techniques are routinely used to characterize analogous aluminum complexes, providing information on the carbon skeleton of the ligand and the coordination environment of the aluminum nucleus, respectively. nih.govresearchgate.net

Mass Spectrometry (MS): Techniques such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are used for the quantitative analysis of the aluminum content in the synthesized product. This is crucial for verifying the correct stoichiometry of the complex, with the expected aluminum content being approximately 6.7% by weight.

2

This compound, a coordination complex with the formula Al(C₆H₅O₃)₃, consists of a central aluminum ion (Al³⁺) chelated by three maltolate ligands. Maltol (3-hydroxy-2-methyl-4-pyrone) acts as a bidentate ligand, binding to the aluminum ion through its ketone and hydroxyl oxygen atoms. The synthesis of this neutral complex is typically achieved through the reaction of an aluminum salt with maltol in an aqueous solution.

A common synthetic approach involves reacting aluminum nitrate nonahydrate with maltol in a 1:3 molar ratio. The reaction is highly pH-dependent, with optimal yields of the stable this compound complex achieved in a pH range of 7 to 8.5. Below pH 6, aluminum tends to hydrolyze, forming aluminum hydroxide (Al(OH)₃), which reduces the yield of the desired complex. Conversely, at a pH above 9, the maltolate ligands can dissociate, leading to the formation of the tetrahydroxoaluminate anion ([Al(OH)₄]⁻). Precise control of pH, often using a base like sodium hydroxide (NaOH), is therefore critical for maximizing the formation of the tris-chelated complex and preventing the precipitation of byproducts.

1 Nuclear Magnetic Resonance Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of this compound in solution. Key nuclei for analysis include ¹H, ¹³C, and ²⁷Al.

¹H and ¹³C NMR: The proton (¹H) and carbon-13 (¹³C) NMR spectra provide information about the organic maltolate ligands. The ¹H NMR spectrum would show distinct signals corresponding to the methyl proton, the two aromatic protons on the pyrone ring, and the hydroxyl proton (if free maltol is present). Upon coordination to aluminum, these signals may experience shifts due to the change in the electronic environment. Similarly, the ¹³C NMR spectrum reveals the carbon skeleton of the maltolate ligand. The use of two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can further elucidate the connectivity within the molecule. rsc.orgnih.gov

²⁷Al NMR: Aluminum-27 NMR is particularly informative for probing the coordination environment of the central aluminum ion. huji.ac.il The ²⁷Al nucleus has a spin of 5/2 and is quadrupolar, which means its NMR signal is sensitive to the symmetry of the electric field gradient around the nucleus. huji.ac.ilmdpi.com In the symmetrical, octahedral environment created by the three bidentate maltolate ligands in this compound, a relatively sharp resonance peak is expected. The chemical shift provides insight into the coordination number; hexa-coordinated aluminum species, such as this compound, typically resonate in the range of -30 to 30 ppm relative to the [Al(H₂O)₆]³⁺ reference. mdpi.comresearchgate.net This distinguishes them from tetra-coordinated (lower field shifts) or penta-coordinated aluminum species. mdpi.comresearchgate.net

Table 1: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Information Provided |

|---|---|---|

| ¹H | Variable, dependent on solvent | Confirms the presence of maltolate ligand protons (methyl, ring protons). |

| ¹³C | Variable, dependent on solvent | Details the carbon framework of the maltolate ligands. nih.gov |

| ²⁷Al | -30 to 30 | Confirms the hexa-coordinated, octahedral geometry of the aluminum center. mdpi.comresearchgate.net |

2 Mass Spectrometry for Molecular Identification

Mass spectrometry (MS) is employed to confirm the molecular weight and study the fragmentation pattern of this compound. Using techniques like electrospray ionization (ESI), the intact complex can be ionized, typically forming a pseudomolecular ion such as [Al(maltolate)₃ + H]⁺ or [Al(maltolate)₃ + Na]⁺. The mass-to-charge ratio (m/z) of this ion allows for the confirmation of the molecular formula.

Further fragmentation of the molecular ion within the mass spectrometer provides structural information. A characteristic fragmentation pathway for tris-chelate complexes like this compound involves the sequential loss of the ligands. chemguide.co.uklibretexts.org Therefore, the mass spectrum would be expected to show peaks corresponding to:

[Al(maltolate)₂]⁺: The ion resulting from the loss of one neutral maltolate ligand.

[Al(maltolate)]²⁺: A doubly charged ion from the loss of a maltolate ligand, though less common.

Fragments of the maltolate ligand itself. libretexts.orgyoutube.com

This predictable fragmentation pattern serves as a fingerprint for the identification of the compound. chemguide.co.uklibretexts.org

4 Photoreactivity and Photoluminescence Investigations

The photophysical properties of this compound are of interest for various optical applications. Aluminum complexes, in general, are known to exhibit photoluminescence. nih.govnih.gov The absorption spectrum of this compound is dominated by intraligand π-π* transitions within the maltolate moieties. Upon excitation with ultraviolet light, the complex can exhibit fluorescence or phosphorescence as it returns to the ground state.

The luminescent properties, including the emission wavelength and photoluminescence quantum yield (Φ_PL), are influenced by the nature of the ligands and the rigidity of the complex. rsc.orgresearchgate.net For some aluminum complexes, quantum yields approaching unity have been reported in solution. nih.gov The excited-state lifetime is another key parameter, indicating the duration the molecule remains in the excited state. While some aluminum complexes are highly fluorescent, others may exhibit room-temperature phosphorescence, a phenomenon often enhanced by the presence of heavy atoms that facilitate intersystem crossing from the singlet excited state to a triplet state. nih.gov Investigations into the photoluminescence of this compound would characterize these properties to assess its potential as a luminescent material.

Table 2: Photophysical Properties of Aluminum Complexes

| Property | Description | Significance |

|---|---|---|

| Absorption | Dominated by intraligand π-π* transitions. | Determines the wavelengths of light the molecule absorbs. |

| Emission (Fluorescence/Phosphorescence) | Radiative decay from an excited electronic state. | Characterizes the color and nature of the emitted light. nih.gov |

| Photoluminescence Quantum Yield (Φ_PL) | Ratio of photons emitted to photons absorbed. | Measures the efficiency of the light emission process. rsc.org |

| Excited-State Lifetime | Average time the molecule spends in the excited state. | Provides insight into the dynamics of the excited state. researchgate.net |

3 Chemical Reactivity Profiles of this compound

1 Oxidation and Reduction Pathways

While aluminum itself is considered a non-redox metal under typical biological conditions, its complexes can participate in or influence redox reactions. chemrxiv.org this compound can be oxidized under certain conditions, a reaction that may involve the ligands or induce oxidative stress in a chemical system. For example, the presence of this compound has been shown to trigger oxidative damage pathways, leading to the accumulation of reactive oxygen species (ROS). nih.gov This pro-oxidant activity may not involve a direct change in the oxidation state of the Al³⁺ ion but rather the ability of the complex to facilitate electron transfer processes involving other species. chemrxiv.org

2 Ligand Exchange and Substitution Reactions

The maltolate ligands in the this compound complex can be replaced by other competing ligands in a process known as ligand exchange or substitution. The rate and extent of these reactions depend on several factors, including the concentration and nature of the incoming ligand, the solvent, and the temperature. ualberta.ca The stability of the this compound complex is significant, a manifestation of the thermodynamic chelate effect, where a multidentate ligand forms a more stable complex than multiple monodentate ligands. libretexts.org

Despite this stability, ligand substitution can occur, especially with strong chelating agents or under conditions that favor the dissociation of a maltolate ligand. dss.go.th The mechanism of these substitution reactions can be either associative (where the incoming ligand binds first to form a seven-coordinate intermediate) or dissociative (where a maltolate ligand partially or fully detaches first to form a five-coordinate intermediate before the new ligand binds). ualberta.ca The study of the kinetics of these reactions provides insight into the lability of the complex. libretexts.orgnih.gov For instance, the rate of water exchange in aqua-aluminum complexes is a benchmark for understanding the substitution lability of other aluminum complexes. ualberta.ca

Hydrolytic Stability of this compound in Biologically Relevant Media

The stability of this compound in aqueous solutions is highly dependent on the pH of the medium. The complex exhibits its greatest stability in the pH range of 7 to 8.5. Deviations from this optimal pH range lead to the hydrolytic degradation of the compound.

In acidic conditions, specifically below a pH of 6, this compound undergoes hydrolysis to yield aluminum hydroxide (Al(OH)₃). Conversely, in alkaline environments with a pH above 9, the complex experiences ligand dissociation, resulting in the formation of the tetrahydroxoaluminate ion (Al(OH)₄⁻). This pH-dependent stability is a critical factor in understanding its behavior in various chemical and biological systems.

The general stability of aluminum's protective oxide film in aqueous media is observed between a pH of 4.0 and 8.5. researchgate.net Outside of this range, in more aggressive acidic or alkaline conditions, the film is prone to dissolution. researchgate.netresearchgate.net

Research has demonstrated that the distribution of aluminum among its various organic and inorganic complexes is a key determinant of its mobility, bioavailability, and interaction with biological systems. nih.gov Among the inorganic species, hydrolyzed aluminum forms, particularly metastable polynuclear complexes, are of significant interest. nih.gov These complexes, such as the [Al₁₂O₄(OH)₂₄₊ₙ(H₂O)₁₂₋ₙ]⁽⁷⁻ⁿ⁾⁺ polynuclear complex, are prevalent in partially neutralized aluminum solutions and exhibit a broad range of pH stability. nih.gov

Table 1: pH-Dependent Stability of this compound

| pH Range | Stability of this compound | Predominant Species/Reaction |

|---|---|---|

| < 6 | Unstable | Hydrolyzes to Aluminum Hydroxide (Al(OH)₃) |

| 7 - 8.5 | Stable | This compound complex dominates |

| > 9 | Unstable | Ligand dissociation to form Al(OH)₄⁻ |

Table 2: Compound Names

| Compound Name |

|---|

| This compound |

| Aluminum Nitrate Nonahydrate |

| Maltol |

| Sodium Hydroxide |

| Aluminum Chloride Hexahydrate |

| Aluminum Hydroxide |

Advanced Analytical Techniques for Aluminum Maltolate Research

Quantitative Determination of Aluminum Species in Biological Samples

Accurately quantifying the amount of aluminum derived from aluminum maltolate in biological tissues and fluids is fundamental to understanding its absorption, distribution, and potential accumulation. Several advanced nuclear and atomic spectroscopy techniques are employed for this purpose.

Neutron Activation Analysis Methodologies

Neutron Activation Analysis (NAA) is a highly sensitive, non-destructive nuclear process used for determining the elemental composition of a wide variety of materials. wikipedia.orgebsco.com The technique is based on nuclear transitions rather than electronic ones, allowing it to focus solely on an element's nucleus, irrespective of its chemical form. wikipedia.orgucdavis.edu

The core principle of NAA involves bombarding a sample with neutrons, typically within a nuclear reactor. wikipedia.org This process causes stable atomic nuclei within the sample, such as the naturally occurring aluminum-27, to absorb a neutron and become radioactive isotopes (e.g., aluminum-28). As these newly formed radioisotopes decay, they emit characteristic gamma rays. wikipedia.orgucdavis.edu The energy of these gamma rays is specific to the element, and their intensity is proportional to the concentration of the element in the sample. By measuring these gamma rays with a high-resolution detector, a precise quantitative analysis can be performed. ucdavis.edu

NAA is particularly advantageous for analyzing biological samples because of its high sensitivity, with detection limits often in the parts per million (ppm) to parts per billion (ppb) range, and its relative freedom from matrix interference effects that can plague other methods. ucdavis.edu However, the analysis of aluminum in biological materials can present challenges, such as interference from phosphorus, which is abundant in biological tissues and can produce aluminum through competing nuclear reactions. nih.govresearchgate.net Methodologies have been developed to correct for these interferences, sometimes involving chemical separation to isolate the aluminum signal. nih.govakjournals.com

| Biological Material | Technique | Reported Aluminum Concentration / Detection Limit | Source |

|---|---|---|---|

| Bovine Liver (NIST SRM 1577a) | Chemical NAA | 2.1 ± 0.2 µg/g | nih.gov |

| Freeze-Dried Urine (NIST SRM 2670) | Chemical NAA | 0.18 ± 0.01 µg/mL | nih.gov |

| Human Hand Bone (in vivo) | DD Generator-based NAA | MDL of 11.13 µg/g | nih.gov |

| Human Hand (in vivo) | 252Cf-based NAA | MDL of ~2.2 mg Al | nih.gov |

Accelerator Mass Spectrometry for Isotopic Tracing

Accelerator Mass Spectrometry (AMS) is an exceptionally sensitive form of mass spectrometry capable of measuring long-lived radioisotopes at extremely low concentrations. wikipedia.orgnih.gov This technique is ideal for pharmacokinetic studies of aluminum by using its rare, long-lived radioisotope, aluminum-26 (B1230959) (²⁶Al), as a tracer. worldscientific.comnih.govwikipedia.org The half-life of ²⁶Al is approximately 717,000 years. wikipedia.orgradiacode.com

In a typical AMS study involving this compound, the compound would be synthesized using ²⁶Al. Following administration, the ultrasensitive detection of ²⁶Al in biological samples (e.g., blood, urine, tissue) allows for precise tracking of the absorption, distribution, metabolism, and excretion of the aluminum component. worldscientific.comnih.gov The major advantage of AMS is its ability to separate the rare ²⁶Al isotope from the highly abundant stable isotope, magnesium-26 (²⁶Mg), which has the same mass and would otherwise interfere with detection. wikipedia.orgnih.gov

AMS accelerates ions to very high energies before mass analysis, which allows for the complete destruction of molecular isobars that could interfere with the measurement. wikipedia.org This results in an outstanding abundance sensitivity, enabling the detection of ²⁶Al/²⁷Al ratios as low as 10⁻¹⁴ to 10⁻¹⁵, with a detection limit for ²⁶Al around 10⁻¹⁸ grams. nih.gov This sensitivity permits studies using physiologically relevant, non-toxic doses of the labeled compound. nih.govnih.gov

| Parameter | Value/Description | Source |

|---|---|---|

| Tracer Isotope | Aluminum-26 (²⁶Al) | worldscientific.comnih.gov |

| Half-life of ²⁶Al | ~717,000 years | wikipedia.org |

| Detection Limit for ²⁶Al | Approximately 10⁻¹⁸ g | nih.gov |

| Measurable Isotope Ratio (²⁶Al/²⁷Al) | 10⁻¹⁴ - 10⁻⁷ | nih.gov |

| Measurement Precision (RSD) | < 5% | nih.gov |

Electrothermal Atomic Absorption Spectrophotometric Techniques

Electrothermal Atomic Absorption Spectrophotometry (ETAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is a widely accepted and reliable method for determining trace amounts of aluminum in biological samples. nih.govucm.es The technique is based on the principle that atoms absorb light at specific wavelengths. ucm.es

In ETAAS, a small volume of a liquid sample is placed into a graphite tube. The tube is then heated in a programmed sequence of steps to dry the sample, ash the organic matrix, and finally, atomize the analyte at a very high temperature. A light beam from a source lamp specific for aluminum is passed through the graphite tube. The free aluminum atoms in their gaseous state absorb this light, and the amount of absorption is directly proportional to the concentration of aluminum in the sample. ucm.esscispec.co.th

ETAAS is valued for its high sensitivity, with detection limits for aluminum typically in the low microgram-per-liter (µg/L) range. scispec.co.thresearchgate.net This makes it suitable for measuring aluminum levels in biological fluids like blood serum and urine. nih.govresearchgate.net While simpler than nuclear methods, ETAAS requires careful sample preparation to minimize matrix interferences and, crucially, to avoid contamination, which is a significant concern when measuring a ubiquitous element like aluminum. nih.govscispec.co.th

| Sample Matrix | Reported Detection Limit (3σ) | Key Findings/Notes | Source |

|---|---|---|---|

| Whole Blood, Urine, etc. | 0.5 µg/L | Precision was better than 3.0% R.S.D. for real samples. | researchgate.net |

| Human Blood Serum | ~1 µg/L | Direct calibration against aqueous standards is possible. | scispec.co.th |

| Biological Fluids (General) | In the range of normal serum values | Considered the method of choice for many clinical applications. | nih.gov |

Methodologies for Assessing Cellular Uptake and Intracellular Localization of this compound

Understanding how this compound enters cells and where it localizes within subcellular compartments is crucial for elucidating its mechanisms of action and toxicity. nih.gov Studies have shown that this compound induces apoptosis and other cellular changes, highlighting the importance of these methodologies. nih.govnih.govcore.ac.uk

Several advanced techniques are used to provide both quantitative data on uptake and qualitative or semi-quantitative information on its location. Quantitative assessment often involves digesting the cells after exposure and measuring the total aluminum content using highly sensitive elemental analysis techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). spectroscopyonline.comresearchgate.netnih.gov Single-cell ICP-MS (sc-ICP-MS) is an emerging technique that can quantify the metal content within individual cells, providing information on the distribution of uptake within a cell population. spectroscopyonline.comresearchgate.net

For determining the intracellular location, imaging techniques are indispensable. Fluorescence microscopy is a powerful tool, particularly when a fluorescent probe can be utilized to tag the compound or to highlight specific cellular organelles that may colocalize with the aluminum. nih.govresearchgate.net For instance, aluminum-specific fluorescent dyes can be used to visualize the presence of aluminum within glial-like cells. researchgate.net Localization-based microscopy, a super-resolution method, can pinpoint fluorescent molecules with high precision. dtu.dknih.gov

More advanced mass spectrometry imaging techniques, such as Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), offer another avenue. ToF-SIMS is a surface-sensitive method that bombards a sample with a primary ion beam, generating secondary ions from the outermost surface layer. By analyzing the mass of these secondary ions, it can create high-resolution chemical maps of a cell's surface or, when combined with sputtering, generate depth profiles to reveal the 3D distribution of elements and molecules. ste-mart.comcarleton.edusurfacesciencewestern.comnih.gov

| Technique | Principle | Information Provided | Application/Example | Source |

|---|---|---|---|---|

| ICP-MS | Highly sensitive elemental analysis of digested cells. | Quantitative total cellular uptake. | Quantifying uptake of metal-based nanoparticles in various cell lines. | researchgate.netnih.govresearchgate.net |

| Single-Cell ICP-MS (sc-ICP-MS) | Quantifies metal content in individual cells in a flow-through system. | Quantitative uptake per cell and population heterogeneity. | Assessing uptake of cisplatin (B142131) in ovarian cancer cells. | spectroscopyonline.comresearchgate.net |

| Fluorescence Microscopy | Imaging of fluorescent probes that bind to the target or are part of the target molecule. | Qualitative/Semi-quantitative intracellular localization. | Using specific dyes to identify aluminum in brain tissue cells; studying anthocyanin localization. | nih.govresearchgate.net |

| Electron Microscopy | Uses electron beams to create high-resolution images of ultrastructure. | Visualization of morphological changes and organelle structure. | Confirmed nuclear condensation and fragmentation in NT2 cells treated with this compound. | nih.govcore.ac.uk |

| ToF-SIMS | Mass spectrometry of secondary ions sputtered from a surface by a primary ion beam. | High-resolution chemical mapping of surfaces and depth profiling. | Mapping lipids and other molecules at the surface of biological samples. | ste-mart.comcarleton.edunih.gov |

Mechanistic Investigations of Aluminum Maltolate Bioactivity in Experimental Models

Cellular and Subcellular Modulations Induced by Aluminum Maltolate

This compound instigates a cascade of cellular and subcellular changes, fundamentally altering the internal environment of the cell. These modulations are primarily characterized by a disruption of the redox balance and the activation of specific cell death programs. In vitro studies using various cell lines, including neuronal cells, have been critical in mapping these effects. For instance, in murine neuroblastoma (Neuro-2a) cells, this compound treatment leads to a dose-dependent increase in cell death, indicating a direct toxicological impact. Similarly, exposure of human NT2 cells, a human teratocarcinoma cell line, to this compound results in significant, time- and concentration-dependent cell death. nih.govliberty.edu

Induction of Oxidative Stress and Redox Imbalance

A primary mechanism of this compound's bioactivity is the induction of oxidative stress, a state where the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant capacity. This imbalance leads to widespread molecular damage. Aluminum, as a pro-oxidant agent, can facilitate this state through multiple mechanisms, including the stimulation of iron-initiated lipid peroxidation. nih.govnih.gov

Exposure to this compound has been shown to trigger a significant increase in the generation of ROS. nih.gov Studies have documented the accumulation of specific ROS, such as superoxide (B77818) radicals and hydrogen peroxide, following aluminum exposure. cas.cz This surge in ROS directly contributes to cellular damage by oxidizing essential biomolecules. nih.gov

A major consequence of this ROS accumulation is lipid peroxidation, the oxidative degradation of lipids. mdpi.com This process damages cell membranes, leading to a loss of integrity and function. In experimental models, this compound treatment has been shown to increase the levels of lipid peroxides and their byproducts, such as malondialdehyde (MDA), which serves as a key indicator of lipid peroxidation. cas.czresearchgate.netnih.gov For example, studies in PC12 and SH-SY5Y cells demonstrated that this compound induces oxidative damage, evidenced by increased ROS formation and lipid peroxide levels. researchgate.net Furthermore, research on neonatal rats showed that high aluminum content leads to a significant rise in lipid peroxidative products in various brain regions. nih.gov

This compound not only promotes the generation of ROS but also disrupts the cell's natural antioxidant defenses. The cellular antioxidant system, which includes both enzymatic and non-enzymatic components, is crucial for neutralizing ROS and maintaining redox homeostasis. nih.gov

Experimental findings indicate that this compound exposure leads to the depletion of crucial non-enzymatic antioxidants, most notably glutathione (B108866) (GSH). nih.govnih.gov This is often accompanied by the inactivation or altered activity of key antioxidant enzymes. Research has shown that this compound can inhibit glutathione peroxidase (GSH-PX), the enzyme responsible for reducing hydrogen peroxide and lipid hydroperoxides using GSH. nih.gov Other studies report an inhibitory effect of aluminum on a broader range of enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione reductase (GR). nih.gov The downregulation of the nuclear factor erythroid 2–related factor 2 (Nrf2), a master regulator of the antioxidant response, has also been identified as a mechanism through which aluminum compromises the cell's defense capabilities. nih.gov

| Experimental Model | Key Findings Related to Oxidative Stress | Reference |

|---|---|---|

| PC12 Cells | Increased ROS accumulation; Depletion of glutathione (GSH); Inactivation of glutathione peroxidase (GSH-PX). | nih.gov |

| PC12 and SH-SY5Y Cells | Significant formation of ROS; Increased levels of lipid peroxides. | researchgate.net |

| General/Multiple Models | Inhibition of antioxidant enzymes (SOD, CAT, GPX, GR); Down-regulation of Nrf2. | nih.gov |

| Mice (in vivo) | Increased lipid peroxidation (TBARS levels) in the brain. | nih.gov |

Programmed Cell Death Pathways Initiated by this compound

The cellular stress induced by this compound can culminate in the activation of programmed cell death pathways. These are regulated processes by which a cell orchestrates its own demise in response to severe or irreparable damage. This compound has been shown to initiate at least two distinct forms of programmed cell death: apoptosis and ferroptosis.

Apoptosis, or Type I programmed cell death, is a well-documented outcome of this compound exposure in various cell types. It is characterized by a series of distinct morphological and biochemical events, including cell shrinkage, nuclear condensation and fragmentation, and the activation of a specific family of proteases called caspases. oup.com

Studies on murine neuroblastoma (Neuro-2a) cells have shown that this compound induces a combination of apoptosis and necrosis. oup.com The apoptotic response in these cells is marked by the activation of caspase 3 and the externalization of phosphatidylserine (B164497), a classic hallmark of apoptosis. oup.com Further investigation into the signaling cascades revealed that this process is dependent on new protein synthesis and involves the upregulation of the tumor suppressor protein p53. oup.comoup.com The increase in p53 was associated with a pro-apoptotic shift in the ratio of Bcl-2 family proteins, specifically a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein BAX. oup.com

This suggests the involvement of the intrinsic or mitochondrial pathway of apoptosis. nih.gov This pathway is further supported by findings in human NT2 cells, where this compound treatment led to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govliberty.edu The release of cytochrome c is a critical step that leads to the formation of the apoptosome and the subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov In primary rat astrocytes, this compound was also found to induce apoptosis, indicated by increased levels of cleaved caspase-3 and cleaved PARP. nih.gov

| Experimental Model | Key Apoptotic Events Observed | Signaling Molecules Implicated | Reference |

|---|---|---|---|

| Neuro-2a Cells | Caspase 3 activation, phosphatidylserine externalization, nuclear condensation. | p53, BAX (increased), Bcl-2 (decreased). | oup.com |

| Human NT2 Cells | Nuclear fragmentation, chromatin condensation, cytochrome c release. | Cytochrome c. | nih.govliberty.edu |

| Primary Rat Astrocytes | Increased levels of cleaved caspase-3 and cleaved PARP. | Beclin 1, Class III PI3K. | nih.gov |

More recent investigations have identified ferroptosis as another critical cell death pathway triggered by this compound. nih.gov Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. nih.govexlibrisgroup.com

In rat pheochromocytoma (PC12) cells, a neuronal cell model, this compound was shown to induce ferroptosis. nih.gov The mechanism involves the activation of an oxidative damage pathway initiated by the inhibition of the cysteine/glutamate antiporter known as system Xc-. nih.gov This inhibition prevents the cellular uptake of cysteine, a necessary precursor for the synthesis of the antioxidant glutathione (GSH). The resulting depletion of GSH leads to the inactivation of glutathione peroxidase 4 (GPX4), the key enzyme that neutralizes lipid peroxides. nih.govnih.gov This failure of the GPX4 antioxidant system allows for the uncontrolled, iron-catalyzed accumulation of lipid ROS, leading to cell death. nih.gov This process is also associated with distinct mitochondrial changes that are characteristic of ferroptosis. nih.gov

The role of iron is central to this pathway. Aluminum is known to increase the uptake of iron in some neuronal cells and can participate in Fenton-like reactions that generate ROS, thereby directly contributing to the oxidative stress that drives ferroptosis. nih.govoup.com This dysregulation of iron homeostasis, coupled with the crippling of the glutathione-dependent antioxidant system, creates a cellular environment highly susceptible to this specific form of programmed cell death. nih.govnih.gov

Considerations of Necroptosis Induction

Beyond apoptosis, evidence suggests that aluminum (Al) can trigger necroptosis, a form of programmed necrosis. nih.gov In experimental models using PC12 cells, this compound [Al(mal)3] has been shown to induce not only apoptosis but also necroptosis. nih.gov The molecular mechanism underlying this process involves the upregulation of key proteins in the necroptosis signaling pathway. nih.gov

Studies have demonstrated that exposure to Al(mal)3 leads to increased mRNA and protein expression of Tumor Necrosis Factor Receptor 1 (TNFR1), Receptor-Interacting Protein 1 (RIP1), and Receptor-Interacting Protein 3 (RIP3). nih.gov Furthermore, an increase in the phosphorylated form of Mixed Lineage Kinase Domain-Like protein (MLKL), a crucial downstream effector in the necroptosis pathway, was observed. nih.gov Investigations using siRNA to suppress TNFR1 resulted in an attenuation of the expression of RIP1/RIP3 and phosphorylated MLKL, while deficiency of RIP1/RIP3 reduced the extent of necroptosis. nih.gov These findings indicate that the TNFR1-RIP1/RIP3 pathway is a significant contributor to this compound-induced necroptosis in neuronal cell models. nih.gov

Mitochondrial Dysfunction and Bioenergetic Impairment

Aluminum exposure is strongly linked to mitochondrial dysfunction and the impairment of cellular bioenergetics, which are considered critical aspects of its neurotoxicity. nih.govnih.gov Aluminum can promote the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.gov This oxidative stress is not merely a consequence of cellular dysfunction but is mechanistically tied to impaired mitochondrial energy production and increased mitochondrial oxidative damage. nih.gov

Endoplasmic Reticulum Stress Responses

The endoplasmic reticulum (ER) is a primary site for aluminum-induced toxicity. This compound, a lipophilic complex that is stable and soluble at physiological pH, has been shown to induce significant ER stress, leading to apoptosis in neuroblastoma cells. nih.govoup.com A key event in this process is the perturbation of intracellular calcium homeostasis. Exposure to this compound causes an increase in cytosolic calcium levels, a hallmark of ER stress. nih.govresearchgate.net

This disruption triggers the unfolded protein response (UPR) and the activation of ER-specific stress proteins. Studies have documented the activation of caspase-12, a mediator of ER-specific apoptosis, following treatment with this compound. liberty.edu In some models, this is the first in vivo report of such activation. liberty.edu The ER stress response also involves the nuclear translocation of transcription factors such as gadd 153 (CHOP) and NF-κB. liberty.edu These factors, in turn, can influence the expression of pro- and anti-apoptotic proteins. For instance, CHOP can disturb the Bax/Bcl-2 ratio, further promoting apoptosis. researchgate.net The ER stress pathway can also cross-talk with mitochondria; altered calcium levels can disturb mitochondrial membrane permeability, leading to cytochrome c release and the activation of the caspase cascade, including caspase-3 and caspase-9. nih.govresearchgate.net Interestingly, some studies suggest that aluminum-induced apoptosis via the ER stress pathway can be independent of p53. nih.gov

Disruption of Cytoskeletal Integrity and Axonal Transport

The neuronal cytoskeleton is a critical target of aluminum toxicity, with observed effects on its integrity and the associated process of axonal transport. Administration of aluminum can lead to the accumulation of neurofilaments, forming structures sometimes referred to as neurofibrillary tangles, within the neuronal cell body and proximal axons. nih.gov

Research investigating the impact on slow axonal transport has yielded specific findings. One study using local administration of aluminum chloride in rabbits found that the transport of neurofilament subunits was markedly slowed or blocked within the proximal segments of the hypoglossal nerve. nih.gov This blockage led to an accumulation of neurofilaments in the proximal axon and a corresponding absence of neurofilaments in the segments immediately distal to the block. nih.gov However, the transport of other cytoskeletal components like tubulin was not significantly affected. nih.gov In contrast, another study using a rabbit model of aluminum-induced lumbar myelopathy concluded that an interruption of slow axonal transport for cytoskeletal proteins, including actin, tubulin, and neurofilament subunits, did not occur. nih.gov The structural integrity of the cytoskeleton is fundamental for neuronal function, and its disruption, particularly the components involved in axonal transport like neurofilaments and microtubules, is a feature of neurodegeneration. frontiersin.org

Genomic DNA Stability and Integrity Assessments

The integrity of genomic DNA is crucial for cell survival, and damage to DNA is a factor in the pathogenesis of neurodegenerative diseases. nih.gov Studies using an aged rabbit model have assessed the impact of this compound on genomic DNA stability. nih.gov this compound was chosen for these studies as the maltolate ligand can aggravate the neurotoxicity of aluminum. nih.gov

Assessments of genomic DNA integrity were performed by analyzing its melting temperature (Tm), which is the temperature at which DNA is half-denatured. A lower Tm indicates reduced stability and potential damage. nih.gov In rabbits treated with this compound, the DNA isolated from the hippocampus and medulla showed a lower Tm compared to controls, indicating significant DNA damage. nih.gov The frontal cortex showed a milder effect. nih.gov This damage was further substantiated by reduced binding of ethidium (B1194527) bromide to the DNA. nih.gov The stability of genomic DNA is paramount, as its degradation can lead to errors in crucial downstream applications and cellular processes. ubc.ca

Table 1: Effect of this compound on the Melting Temperature (Tm) of Genomic DNA in Aged Rabbits This table is interactive. You can sort and filter the data.

| Brain Region | Treatment Group | Melting Temperature (Tm) in °C (Average) | Indication |

|---|---|---|---|

| Hippocampus | Control | 86.5 | Baseline Stability |

| Hippocampus | Al-M Treated | 82.0 | Reduced Stability/Damage |

| Medulla | Control | 85.0 | Baseline Stability |

| Medulla | Al-M Treated | 81.5 | Reduced Stability/Damage |

| Frontal Cortex | Control | 84.5 | Baseline Stability |

| Frontal Cortex | Al-M Treated | 83.0 | Mildly Reduced Stability |

Data sourced from studies on aluminum-maltolate treated aged New Zealand rabbits. nih.gov

Molecular Interactions and Pathway Perturbations by this compound

Interaction with Amyloid Precursor Protein and Amyloid-Beta Metabolism

This compound has been shown to significantly perturb the metabolic pathway of the amyloid precursor protein (APP), leading to an increased generation of the more amyloidogenic form of amyloid-beta (Aβ), Aβ1-42. nih.govbesjournal.combesjournal.com This is considered a key mechanism of its neurotoxic action. nih.govbesjournal.com

In vivo studies using rat models demonstrated that sub-chronic exposure to this compound results in a dose-dependent increase in the protein and mRNA expression of APP. nih.govbesjournal.combesjournal.com Concurrently, this compound upregulates the expression and activity of the enzymes responsible for the amyloidogenic processing of APP. Specifically, the expressions of β-site APP cleaving enzyme 1 (BACE1) and presenilin-1 (PS1), the catalytic component of γ-secretase, were found to be elevated at both the protein and mRNA levels. nih.govbesjournal.combesjournal.com

This facilitation of the amyloidogenic pathway leads to a shift in Aβ production. While the expression of Aβ1-40 tends to decrease, the protein expression of the more aggregation-prone Aβ1-42 increases. nih.govbesjournal.combesjournal.com Further studies in PC12 cells carrying the human ApoE4 gene showed that this compound treatment also dose-dependently increased Aβ42 content. nih.gov This effect was associated with the downregulation of Aβ receptors like ApoER2 and LRP1. nih.gov The co-localization of aluminum and amyloid-β has also been demonstrated in brain tissue, suggesting a direct association between these two factors in neurodegenerative pathology. nih.gov

Table 2: Impact of this compound on APP Catabolism in Rat Models This table is interactive. You can sort and filter the data.

| Analyte | Effect of Increasing Al(mal)3 | Method of Detection | Significance |

|---|---|---|---|

| APP (protein) | Gradual Increase | ELISA, Western Blot | P<0.05 |

| APP (mRNA) | Gradual Increase | RT-PCR | P<0.05 |

| BACE1 (protein) | Gradual Increase | ELISA, Western Blot | P<0.05 |

| BACE1 (mRNA) | Gradual Increase | RT-PCR | P<0.05 |

| BACE1 (activity) | Significant Increase | Assay Kit | P<0.05 |

| PS1 (protein) | Gradual Increase | ELISA, Western Blot | P<0.05 |

| PS1 (mRNA) | Gradual Increase | RT-PCR | P<0.05 |

| Aβ1-40 (protein) | Gradual Decrease | ELISA | P<0.05 |

| Aβ1-42 (protein) | Gradual Increase | ELISA | P<0.05 |

Data summarized from sub-chronic exposure studies in Sprague-Dawley rats. nih.govbesjournal.combesjournal.com

Impact on Tau Protein Phosphorylation and Aggregation

Aluminum is recognized as a neurotoxic agent that can induce the abnormal phosphorylation and aggregation of the tau protein, a critical event preceding neurotoxicity. nih.gov The tau protein, primarily located in neuronal axons, is essential for promoting the assembly and stability of microtubules, thereby maintaining neuronal integrity and axonal transport. nih.gov However, when tau becomes hyperphosphorylated, its affinity for microtubules decreases, leading to cytoskeleton destabilization. mdpi.com This abnormal phosphorylation can also alter the protein's conformation, leading to its aggregation into paired helical filaments (PHFs), which are the primary components of neurofibrillary tangles (NFTs) found in neurodegenerative diseases. nih.govmdpi.com

Studies have demonstrated that aluminum exposure is linked to the formation of NFTs. acs.org For instance, injecting aluminum salts into rabbits has been shown to induce NFT aggregation. acs.org While the precise mechanisms are still under investigation, it is known that the abnormal phosphorylation of tau is regulated by the balance between protein kinases and phosphatases. nih.gov An imbalance in the activity of these enzymes is thought to be a cause of tau hyperphosphorylation. mdpi.com Research has identified over 20 protein kinases capable of phosphorylating tau. mdpi.com

In laboratory settings, treating isolated tau protein with aluminum has been observed to cause aggregation, which is visible as a decreased electrophoretic mobility on SDS-PAGE gels. nih.gov This effect was reversible with the application of deferoxamine, an aluminum chelator. nih.gov However, in the same study, electron microscopy did not reveal the formation of fibrillar structures from the aluminum-induced tau aggregates. nih.gov It is important to note that the sites of tau phosphorylation induced by aluminum can differ between species, suggesting that the underlying mechanisms may also vary. nih.gov

Table 1: Effect of Aluminum on Tau Protein

| Observation | Experimental Model | Finding | Reference |

|---|---|---|---|

| Tau Aggregation | Isolated bovine and recombinant human tau protein | Aluminum induced a dose-dependent decrease in electrophoretic mobility, suggesting aggregation. No fibrillar structures were observed via electron microscopy. | nih.gov |

| Tau Phosphorylation | General finding from multiple studies | Aluminum exposure can lead to abnormal phosphorylation of the tau protein. | nih.govacs.org |

| NFT Formation | New Zealand white rabbits | Injection of aluminum salts induced the aggregation of neurofibrillary tangles. | acs.org |

Alpha-Synuclein (B15492655) Fibril Formation and Related Mechanisms

The aggregation of alpha-synuclein into fibrils is a key pathological feature of Parkinson's disease. nih.gov Epidemiological studies have suggested that exposure to certain metals, including aluminum, may be a risk factor for this disease. nih.gov Research has shown that various metal ions can significantly accelerate the formation of alpha-synuclein fibrils, with aluminum being one of the most effective. nih.gov This acceleration is correlated with the metal's ability to induce a conformational change in alpha-synuclein, leading to the formation of a partially folded intermediate. nih.gov The ability of polyvalent metal ions like aluminum to potentially bridge ligands is proposed as a key factor in these conformational changes. nih.gov

Furthermore, studies using PC12 cells have indicated that the alpha-synuclein protein may play a role in mediating the toxic effects of aluminum. nih.gov In one study, treatment with this compound led to a dose-dependent increase in apoptosis and markers of oxidative stress. nih.gov When the expression of alpha-synuclein was knocked down using specific small interference RNA (siRNA), there was a significant increase in cell viability and a decrease in oxidative stress markers in the cells treated with this compound. nih.gov These findings suggest that alpha-synuclein is involved in the mechanisms of aluminum-induced apoptosis and oxidative stress. nih.gov

Table 2: Influence of Aluminum on Alpha-Synuclein

| Effect | Experimental System | Key Finding | Reference |

|---|---|---|---|

| Fibril Formation | Recombinant alpha-synuclein | Aluminum significantly accelerated the rate of fibril formation. | nih.gov |

| Cell Toxicity | PC12 cells | Downregulation of alpha-synuclein protein increased cell viability and decreased oxidative stress in cells treated with this compound. | nih.gov |

Dysregulation of Intracellular Calcium Homeostasis in Neuronal Systems

Aluminum has been shown to disrupt the regulation of intracellular calcium (Ca2+), a process critical for normal neuronal function. nih.govnih.gov The maintenance of calcium homeostasis is essential for a wide range of cellular processes, including signal transduction and synaptic plasticity. nih.gov

Research has demonstrated that aluminum, even at micromolar concentrations, can alter several aspects of calcium regulation. nih.gov It can modify Ca2+ uptake into the endoplasmic reticulum (ER) and accelerate the release of Ca2+ from mitochondria. nih.gov A significant effect of aluminum is its strong inhibition of Ca2+-ATPase activity, an enzyme crucial for pumping calcium out of the cell. nih.gov This inhibition leads to an accumulation of high levels of calcium inside the cell. nih.gov The disruption of calcium homeostasis is considered a potential mechanism for aluminum's neurotoxicity. nih.govnih.gov

Table 3: Aluminum's Impact on Neuronal Calcium Homeostasis

| Cellular Process | Effect of Aluminum | Consequence | Reference |

|---|---|---|---|

| Endoplasmic Reticulum Ca2+ Uptake | Modified | Altered Ca2+ storage | nih.gov |

| Mitochondrial Ca2+ Release | Accelerated | Increased cytosolic Ca2+ | nih.gov |

| Ca2+-ATPase Activity | Strongly inhibited | Accumulation of intracellular Ca2+ | nih.gov |

Modulation of Key Intracellular Signaling Pathways

The p53 signaling pathway plays a crucial role in regulating cell cycle and apoptosis. Studies investigating the effects of this compound on neuronal cells have implicated this pathway in its mechanism of action. oup.comoup.com In murine neuroblastoma Neuro-2a cells, treatment with this compound resulted in an increase in cell death, which was found to be a combination of both apoptosis and necrosis. oup.comoup.com

Further analysis revealed that this compound treatment led to an increase in p53 mRNA expression. oup.comoup.com This was accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein BAX, a pattern indicative of a shift towards apoptosis. oup.comoup.com These findings suggest that the p53-dependent intrinsic pathway may be responsible for the apoptosis induced by this compound in these cells. oup.comoup.com Interestingly, inhibiting protein synthesis with cycloheximide (B1669411) significantly reduced the apoptosis induced by this compound, confirming that altered gene expression is a critical component of this cell death mechanism. oup.comoup.com Chronic exposure to other forms of aluminum has also been shown to cause an over-expression of p53 protein in the cerebral cortex of rats. nih.gov

Table 4: this compound and the p53 Signaling Pathway in Neuro-2a Cells

| Parameter | Effect of this compound | Implication | Reference |

|---|---|---|---|

| Cell Death | Increased apoptosis and necrosis | Induction of cell death pathways | oup.comoup.com |

| p53 mRNA | Increased expression | Activation of the p53 pathway | oup.comoup.com |

| Bcl-2 Expression | Decreased | Promotes apoptosis | oup.comoup.com |

| BAX Expression | Increased | Promotes apoptosis | oup.comoup.com |

The AKT/GSK-3β signaling pathway is involved in cell survival, proliferation, and metabolism, and its dysregulation has been linked to neurodegenerative diseases. Research using PC12 cells has shown that this compound can induce the production of amyloid-beta (Aβ) and the phosphorylation of tau protein. nih.gov

One study demonstrated that treatment with this compound led to these pathological changes. nih.gov However, co-treatment with hyperforin (B191548), a constituent of St. John's Wort, was found to attenuate these effects. nih.gov The protective mechanism of hyperforin was associated with the regulation of the AKT/GSK-3β pathway. Specifically, hyperforin treatment increased the phosphorylation of AKT at Ser473 and inhibited the activity of GSK-3β by increasing its phosphorylation at Ser9. nih.gov These findings suggest that the neurotoxic effects of this compound concerning Aβ production and tau phosphorylation may be mediated through the AKT/GSK-3β signaling pathway. nih.gov Other studies have also implicated this pathway in aluminum-induced tau pathology. nih.gov

Table 5: Modulation of AKT/GSK-3β Signaling by this compound in PC12 Cells

| Factor | Effect of this compound | Modulated by Hyperforin | Reference |

|---|---|---|---|

| Aβ Production | Induced | Attenuated | nih.gov |

| Tau Phosphorylation | Induced | Attenuated | nih.gov |

| AKT Phosphorylation (Ser473) | - | Increased | nih.gov |

| GSK-3β Phosphorylation (Ser9) | - | Increased (inhibitory) | nih.gov |

The Extracellular signal-Regulated Kinase (ERK) signaling pathway is a crucial mediator of synaptic plasticity and memory. nih.gov this compound has been shown to interfere with this pathway. In a study using SH-SY5Y human neuroblastoma cells, pretreatment with a nonlethal level of this compound significantly reduced the brain-derived neurotrophic factor (BDNF)-induced expression of the activity-regulated cytoskeleton-associated protein (Arc), which is vital for synaptic plasticity. nih.gov

The mechanism for this reduction was found to be an interruption of the ERK signaling pathway. nih.gov Specifically, this compound pretreatment interfered with the BDNF-induced activation of ERK, but not the PI3K signaling pathway. nih.gov This led to a subsequent reduction in the phosphorylation of proteins involved in the initiation of translation, ultimately hindering the synthesis of Arc protein. nih.gov This suggests that even at non-lethal concentrations, this compound can impair cellular processes important for learning and memory by disrupting ERK signaling. nih.gov

Table 6: this compound's Interference with ERK Signaling in SH-SY5Y Cells

| Component | Effect of this compound Pretreatment | Consequence | Reference |

|---|---|---|---|

| BDNF-induced Arc Expression | Significantly reduced | Impaired synaptic plasticity-related protein synthesis | nih.gov |

| BDNF-induced ERK Activation | Interfered | Disruption of downstream signaling | nih.gov |

| BDNF-induced PI3K Activation | No interference | Specificity of the effect on ERK pathway | nih.gov |

PERK-Elf2a Signaling Pathway

The bioactivity of this compound has been mechanistically linked to the activation of the PKR-like endoplasmic reticulum (ER) kinase (PERK) signaling pathway, a critical component of the unfolded protein response (UPR). This pathway is a cellular stress response mechanism that is triggered by the accumulation of unfolded or misfolded proteins in the ER lumen. Exposure to this compound has been shown to induce ER stress, leading to the initiation of the PERK-mediated signaling cascade in experimental models, particularly in neuronal cell lines.

The activation of the PERK pathway by this compound is a key event in the cellular response to the compound's toxicity. In its inactive state, PERK is bound to the ER chaperone protein, BiP (Binding immunoglobulin protein), also known as GRP78. The accumulation of unfolded proteins in the ER, a condition induced by this compound, leads to the sequestration of BiP, causing it to dissociate from PERK. This dissociation allows PERK to oligomerize and subsequently autophosphorylate, thereby activating its kinase domain.

Once activated, PERK phosphorylates the α-subunit of the eukaryotic initiation factor 2 (eIF2α) at serine 51. This phosphorylation event is a central node in the PERK signaling pathway and has a dual role. Primarily, it leads to a global attenuation of protein synthesis, which reduces the load of newly synthesized proteins entering the already stressed ER. Paradoxically, the phosphorylation of eIF2α also facilitates the preferential translation of specific mRNAs, most notably that of Activating Transcription Factor 4 (ATF4).

ATF4 is a transcription factor that, upon its synthesis, translocates to the nucleus and induces the expression of a battery of genes involved in stress adaptation, amino acid metabolism, and antioxidant responses. However, under conditions of prolonged or severe ER stress, as can be induced by this compound, ATF4 also promotes the expression of pro-apoptotic genes, including C/EBP homologous protein (CHOP), also known as GADD153. nih.gov CHOP, in turn, upregulates the expression of various apoptotic effector proteins and downregulates anti-apoptotic proteins, ultimately tipping the cellular balance towards apoptosis.

In vitro studies using human neuroblastoma SH-SY5Y cells have demonstrated that exposure to this compound leads to a significant increase in the protein levels of PERK and the phosphorylated form of eIF2α. nih.gov This is accompanied by an upregulation of CHOP, indicating the activation of the pro-apoptotic arm of the PERK pathway. nih.gov The induction of ER stress by this compound is further evidenced by the perturbation of intracellular calcium homeostasis and an increase in the generation of reactive oxygen species (ROS). nih.gov

The activation of the PERK-eIF2α signaling cascade by this compound represents a crucial mechanism underlying its observed neurotoxic effects in experimental models. The pathway's progression from an initial adaptive response to a terminal apoptotic program highlights the dose- and duration-dependent nature of this compound's bioactivity.

Research Findings on this compound and the PERK-eIF2α Signaling Pathway

| Experimental Model | Key Findings | Reference |

| Human Neuroblastoma SH-SY5Y Cells | This compound treatment increased the protein expression of PERK, phosphorylated eIF2α, and CHOP. | nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | This compound induced ER stress, leading to increased intracellular calcium levels and ROS production. | nih.gov |

| Human Neuroblastoma SH-SY5Y Cells | The apoptotic pathway induced by this compound was found to be independent of p53. | nih.govresearchgate.net |

| Human Neuroblastoma SH-SY5Y Cells | Tannoid principles from Emblica officinalis were shown to attenuate this compound-induced ER stress by reducing the expression of PERK, p-eIF2α, and CHOP. | nih.gov |

Experimental Model Systems in Aluminum Maltolate Research

In Vitro Cell Culture Models for Bioactivity Studies

In vitro models are instrumental in dissecting the molecular mechanisms underlying the biological effects of aluminum maltolate. These systems allow for controlled exposure and detailed analysis of cellular responses.

Neuronal Cell Lines (e.g., PC12, SH-SY5Y, NT2, Neuro-2a)

A primary focus of this compound research has been its potential neurotoxic effects, and various neuronal cell lines have been employed to explore this.

The PC12 cell line , derived from a rat pheochromocytoma, is a widely used model. Studies have shown that this compound can induce apoptosis and oxidative stress in PC12 cells. nih.govresearchgate.net For instance, research has demonstrated that this compound exposure leads to a decrease in cell viability and an increase in apoptosis. researchgate.net Some studies have explored the protective effects of other compounds against this compound-induced toxicity in these cells. nih.govdntb.gov.ua For example, it was found that andrographolide (B1667393) could ameliorate neurotoxicity by regulating specific cellular pathways. dntb.gov.ua Another study showed that saffron extract could protect PC12 cells from aluminum-induced cell death and oxidative stress. researchgate.net

The human neuroblastoma cell line SH-SY5Y is another critical model. Research using these cells has revealed that this compound can induce apoptosis by regulating the expression of proteins such as c-Myc, Bax, and caspase-3. scilit.com Studies have also indicated that this compound can induce endoplasmic reticulum stress, leading to cell death through pathways that may be independent of p53. jeom.org Furthermore, investigations have shown that even at nonlethal levels, this compound can interfere with important cellular signaling pathways, such as the ERK signaling pathway, which is crucial for synaptic plasticity. researchgate.net The protective effects of compounds like taurine (B1682933) against this compound-induced apoptosis have also been demonstrated in SH-SY5Y cells, highlighting the role of oxidative stress, ER stress, and mitochondrial dysfunction in the toxic effects of the compound. sigmaaldrich.com

The NT2 (Ntera2/D1) cell line, a human teratocarcinoma cell line with neuronal precursor characteristics, has also been utilized. Research has shown that this compound induces toxicity in NT2 cells through apoptosis, which includes the release of cytochrome c from the mitochondria. nih.govnih.gov This process was found to be both time and concentration-dependent, with nuclear fragmentation and chromatin condensation being key features of the apoptotic process. nih.gov Further studies have observed that this compound can cause a perinuclear clustering of mitochondria and endoplasmic reticulum in NT2 cells, suggesting a disruption of organelle trafficking and function. nih.gov

The Neuro-2a (N2a) cell line, a mouse neuroblastoma, has served as a valuable in vitro system for studying this compound-induced cell death. Research has established that this compound induces a combination of apoptosis and necrosis in these cells in a concentration-dependent manner. nih.gov Mechanistic studies have pointed to the potential involvement of the p53 signaling pathway in the apoptotic response. nih.gov These studies have also highlighted that the toxic effects are specific to the this compound complex and not just the maltolate ligand itself.

| Cell Line | Experimental Focus | Key Research Findings | References |

|---|---|---|---|

| PC12 | Neurotoxicity, Apoptosis, Oxidative Stress | Induces apoptosis and oxidative stress; protective effects of saffron extract and andrographolide observed. | nih.govresearchgate.netdntb.gov.ua |

| SH-SY5Y | Apoptosis, Endoplasmic Reticulum Stress, Signal Transduction | Induces apoptosis via c-Myc, Bax, and caspase-3 regulation; causes ER stress; interferes with ERK signaling. Protective effects of taurine noted. | scilit.comjeom.orgresearchgate.netsigmaaldrich.com |

| NT2 | Apoptosis, Mitochondrial Dysfunction | Induces apoptosis with cytochrome c release; causes perinuclear clustering of mitochondria and ER. | nih.govnih.govnih.gov |

| Neuro-2a | Cell Death Mechanisms (Apoptosis vs. Necrosis) | Induces a mix of apoptosis and necrosis; p53 signaling pathway implicated in apoptosis. | nih.gov |

Intestinal Epithelial Cell Models (e.g., Caco-2)

To understand the oral bioavailability of this compound, the Caco-2 cell line, which differentiates into a polarized monolayer of intestinal epithelial cells, has been a model of choice.

Studies using Caco-2 cells have investigated the flux of aluminum from different aluminum species, including this compound, across the intestinal barrier. nih.gov Research has shown that soluble aluminum species predominantly utilize the paracellular pathway for transport across the Caco-2 monolayer. The chemical form of aluminum, and the ligand it is complexed with, has been found to influence the rate of its transport. nih.gov The uptake of aluminum by Caco-2 cells has been suggested to be a diffusion-mediated process.

| Cell Line | Experimental Focus | Key Research Findings | References |

|---|---|---|---|

| Caco-2 | Intestinal Absorption, Paracellular Transport | This compound is transported across the cell monolayer primarily via the paracellular pathway. The rate of transport is influenced by the chemical species of aluminum. Uptake appears to be a diffusion process. | nih.gov |

In Vivo Animal Models for Systemic and Organ-Specific Investigations

In vivo animal models are indispensable for studying the systemic effects and organ-specific toxicity of this compound, providing a more complex biological context than in vitro systems.

Rodent Models (e.g., Rats, Mice)

Rats and mice have been extensively used to investigate the in vivo consequences of this compound exposure.

In rat models, subchronic exposure to this compound has been shown to impair learning and memory, and to suppress long-term potentiation in the hippocampus. These behavioral and electrophysiological changes were associated with an accumulation of aluminum in the brain. Whole-transcriptome analysis of the hippocampus in rats exposed to this compound has revealed alterations in various RNAs and identified signaling pathways, such as the PI3K/AKT pathway, that are affected. Furthermore, this compound exposure in rats has been linked to increased expression of proteins involved in the amyloidogenic pathway, which is relevant to neurodegenerative diseases. Studies have also investigated the impact of this compound on mitochondrial dynamics in the hippocampus of rats. jeom.org

Mouse models have also provided significant insights. Administration of this compound to mice has been shown to induce memory deficits, with the complex form of aluminum leading to higher brain accumulation compared to the ionic form. nih.gov Oral administration of this compound in mice has been demonstrated to enhance oxidative stress in various organs, including the brain, liver, kidney, and spleen. nih.gov These studies have emphasized that the chemical form of aluminum is a critical factor in its distribution and the resulting oxidative damage. nih.gov Research on primary hippocampal neurons from mice has shown that this compound can damage neurites by regulating the GSK-3β/CRMP2 pathway. researchgate.net

| Animal Model | Experimental Focus | Key Research Findings | References |

|---|---|---|---|

| Rats | Neurotoxicity, Learning and Memory, Gene Expression | Impairs spatial learning and memory, suppresses hippocampal LTP, alters gene expression (e.g., PI3K/AKT pathway), and increases amyloidogenic protein expression. | jeom.org |

| Mice | Neurotoxicity, Oxidative Stress, Organ Distribution | Induces memory deficits, enhances oxidative stress in multiple organs, and demonstrates that the complexed form of aluminum has higher brain accumulation. Damages hippocampal neurites. | nih.govresearchgate.netnih.gov |

Rabbit Models

Rabbit models have been particularly valuable in studying aluminum-induced neurofibrillary degeneration.

Intravenous injection of this compound into aged New Zealand white rabbits has been shown to produce a range of neuropathological, biochemical, and behavioral changes that mimic some aspects of neurodegenerative diseases. nih.gov These changes include the formation of neurofilamentous aggregates that are positive for tau, the presence of amyloid-beta immunoreactivity, oxidative stress, and apoptosis. nih.gov Long-term intravenous administration of aluminum maltol (B134687) in rabbits has been shown to lead to aluminum accumulation in various tissues, with the liver showing the highest concentrations. nih.gov This was associated with hepatic and renal pathology. nih.gov The model has also been used to demonstrate the formation of neurofibrillary tangles in the brain. nih.gov

Intracisternal administration of this compound in rabbits has been used to study the formation of neurofilamentous arrays in cortical pyramidal neurons. Furthermore, neuronal culture systems using fetal rabbit midbrain have been developed to evaluate the neurotoxic effects of aluminum maltol, showing the formation of neuritic swellings and neurofibrillary tangles.

| Animal Model | Experimental Focus | Key Research Findings | References |

|---|---|---|---|

| Rabbits | Neurodegeneration, Neuropathology, Systemic Toxicity | Induces neurofibrillary tangles, tau-positive aggregates, amyloid-beta immunoreactivity, oxidative stress, and apoptosis. Shows aluminum accumulation in tissues leading to hepatic and renal damage. | nih.govnih.gov |

Emerging Research Directions and Therapeutic Strategy Investigations Non Clinical

Identification of Novel Modulators of Aluminum Maltolate-Induced Bioactivity

A growing body of research is dedicated to identifying and characterizing novel compounds that can modulate the biological activities induced by this compound. These modulators are primarily investigated for their potential to counteract the neurotoxic effects of the compound. Key areas of investigation include the study of polyphenols, phenolic acids, and other natural compounds.

Polyphenols such as naringenin (B18129) and curcumin (B1669340) have demonstrated the ability to restore acetylcholinesterase activity that has been adversely affected by aluminum exposure. nih.gov Similarly, phenolic acids have shown significant neuroprotective effects. Chlorogenic acid, for instance, has been observed to improve the redox status and antioxidant enzyme activity in hippocampal neurons exposed to aluminum by up-regulating the Nrf2-ARE signaling pathway. nih.gov Caffeic acid and syringic acid have been found to ameliorate the negative impacts of aluminum on cerebral acetylcholinesterase activity, with syringic acid also demonstrating anti-inflammatory properties. nih.gov

Caffeinated coffee and its constituent, chlorogenic acid (CGA), have been a particular focus of study. Research using PC12 cell cultures, a line derived from a rat pheochromocytoma tumor, has shown that while this compound reduces cell survival, caffeinated coffee can reverse this effect. nih.govresearchgate.net The protective mechanism of CGA is thought to involve the modulation of key signaling pathways. For example, CGA has been shown to reverse aluminum-induced changes in the expression of JNK and ERK, leading to increased cell survival. nih.gov It is also suggested that CGA inhibits the nuclear factor kappa B (NF-κB) signaling pathway by suppressing p38 MAPK activation, which helps to prevent cell death. nih.gov

Caffeine (B1668208) itself has been identified as a modulator of aluminum-induced toxicity. It is known to inhibit lipid peroxidation and reduce the production of reactive oxygen species (ROS). nih.gov Studies have shown that caffeine can act as a neuroprotectant by antagonizing adenosine (B11128) A2A receptors, which are involved in regulating synaptic plasticity and neuroinflammation. researchgate.netmdpi.com

These findings highlight the potential of various natural compounds to modulate the bioactivity of this compound, primarily through antioxidant and anti-inflammatory mechanisms, as well as through the regulation of specific cellular signaling pathways.

Interactive Table: Novel Modulators of this compound Bioactivity and Their Mechanisms

| Modulator | Source/Type | Investigated Mechanism of Action |

| Naringenin | Polyphenol | Restoration of acetylcholinesterase activity. nih.gov |

| Curcumin | Polyphenol | Restoration of acetylcholinesterase activity. nih.govsurgicalneurologyint.com |

| Chlorogenic Acid | Phenolic Acid | Upregulation of Nrf2-ARE signaling pathway, modulation of JNK and ERK pathways, inhibition of NF-κB. nih.govnih.gov |

| Caffeic Acid | Phenolic Acid | Amelioration of adverse effects on acetylcholinesterase activity. nih.gov |

| Syringic Acid | Phenolic Acid | Amelioration of adverse effects on acetylcholinesterase activity, reduction of neuroinflammation. nih.gov |

| Caffeinated Coffee | Natural Beverage | Reversal of this compound-induced reduction in cell survival. nih.govresearchgate.net |

| Caffeine | Alkaloid | Inhibition of lipid peroxidation, reduction of reactive oxygen species, antagonism of adenosine A2A receptors. nih.govresearchgate.netmdpi.com |

Development of Neuroprotective Agents and Identification of Molecular Targets

A crucial aspect of emerging research is the identification of specific molecular targets involved in this compound-induced neurotoxicity and the development of agents that can protect against this damage. This research has pinpointed several key proteins and signaling pathways that are dysregulated by this compound.

One of the primary molecular targets is the amyloid precursor protein (APP). Studies in rats have shown that exposure to this compound can increase the expression of APP, as well as β-secretase (BACE1) and presenilin-1 (a component of γ-secretase). nih.govbesjournal.comnih.govbesjournal.com This altered processing of APP leads to an increased production of the neurotoxic Aβ1-42 peptide, a hallmark of Alzheimer's disease. nih.govbesjournal.comnih.govbesjournal.com Conversely, a decrease in α-secretase proteins (ADAM9, ADAM10, ADAM17) has also been observed. nih.gov

The p53 signaling pathway has been identified as a critical player in this compound-induced apoptosis. Research on Neuro-2a cells, a mouse neuroblastoma cell line, has demonstrated that this compound treatment leads to an increase in p53 mRNA. oup.comoup.com This is accompanied by a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax, shifting the cellular balance towards apoptosis. oup.comoup.com Chronic exposure to aluminum has also been shown to cause an overexpression of p53 and its phosphorylated form in the cerebral cortex of rats, suggesting this is a key mechanism of neuron apoptosis. nih.gov

α-Synuclein, a protein implicated in Parkinson's disease, is another molecular target of this compound. Studies have shown that aluminum can promote the aggregation of α-synuclein. nih.gov In PC12 cells, downregulation of α-synuclein expression using small interfering RNA (siRNA) has been shown to significantly increase cell viability and decrease oxidative stress markers in the presence of this compound, indicating that α-synuclein mediates aluminum-induced apoptosis and oxidative stress. nih.gov

Furthermore, this compound has been shown to interfere with critical signaling pathways such as the ERK pathway. In SH-SY5Y human neuroblastoma cells, nonlethal levels of this compound were found to reduce brain-derived neurotrophic factor (BDNF)-induced expression of the activity-regulated cytoskeleton-associated protein (Arc) by disrupting the ERK signaling pathway. nih.gov Additionally, in C6 rat astroglioma cells, this compound induced oxidative stress and reduced the activity of AMP-activated protein kinase (AMPK), a key energy sensor in cells. nih.gov

The process of ferroptosis, a form of programmed cell death dependent on iron, has also been identified as a mechanism of aluminum-induced neuronal death. In PC12 cells, this compound was shown to trigger ferroptosis by inhibiting the cysteine/glutamate antiporter system, leading to the depletion of glutathione (B108866) and the accumulation of reactive oxygen species. nih.gov

Interactive Table: Molecular Targets of this compound and Associated Pathological Outcomes

| Molecular Target | Cellular Process Affected | Pathological Outcome |

| Amyloid Precursor Protein (APP) | Protein processing | Increased production of Aβ1-42 peptide. nih.govbesjournal.comnih.govbesjournal.com |

| p53 Signaling Pathway | Apoptosis | Increased pro-apoptotic signaling (Bax) and decreased anti-apoptotic signaling (Bcl-2). oup.comoup.comnih.gov |

| α-Synuclein | Protein aggregation, Apoptosis | Promotion of α-synuclein aggregation and mediation of apoptosis and oxidative stress. nih.gov |

| ERK Signaling Pathway | Synaptic plasticity | Reduction in BDNF-induced Arc expression. nih.gov |

| AMP-Activated Protein Kinase (AMPK) | Cellular energy metabolism | Reduced AMPK activity and increased oxidative stress. nih.gov |

| Cysteine/Glutamate Antiporter System | Ferroptosis | Depletion of glutathione and accumulation of reactive oxygen species. nih.gov |

Advancements in In Vitro and In Vivo Intervention Strategies

To investigate the mechanisms of this compound neurotoxicity and to test potential therapeutic interventions, researchers are continuously developing and refining both in vitro (cell-based) and in vivo (animal) models.